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molecular formula C6H9N3O2 B2550348 ethyl 1-amino-1H-imidazole-2-carboxylate CAS No. 1008130-15-1

ethyl 1-amino-1H-imidazole-2-carboxylate

Cat. No. B2550348
M. Wt: 155.157
InChI Key: VUEWVPSSFIXDKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09428511B2

Procedure details

Alternative procedure using 1M LiN(TMS)2 as base: A 1M THF solution of LiHMDS (19.62 ml, 19.62 mmol) was added dropwise to a solution of ethyl 1H-imidazole-2-carboxylate (2.5 g, 17.84 mmol) in DMF (119 ml) at 0° C. The reaction was stirred at 0° C. for 10 minutes. A DMF (119 ml) suspension of (aminooxy)diphenylphosphine oxide (4.99 g, 21.41 mmol) was added. After stirring for 10 minutes, the ice bath was removed, and stirring was continued at room temperature. After 3 hrs, the starting material was completely consumed. Water was added portion-wise to the reaction mixture until complete dissolution of the suspension. The clear solution was concentrated to dryness under reduced pressure. Ethyl acetate was added to the solid, forming a yellow suspension. The suspension was stirred for 15 minutes and filtered. The solid was washed with ethyl acetate and dichloromethane, successively. The collected organic wash was concentrated. The crude product was dissolved in 10% MeOH/DCM (10 ml) and was chromatographed on a prepacked silica gel column (Isco prep: 0-5% MeOH-DCM over 20 minutes. The product began eluting around 7 minutes (˜2% MeOH/DCM). The desired ethyl 1-amino-1H-imidazole-2-carboxylate (2.57 g, 16.56 mmol, 93% yield) was obtained as a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
19.62 mL
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
reactant
Reaction Step Two
Name
Quantity
119 mL
Type
solvent
Reaction Step Two
Quantity
4.99 g
Type
reactant
Reaction Step Three
Name
Quantity
119 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Li]N([Si](C)(C)C)[Si](C)(C)C.C1COCC1.[NH:16]1[CH:20]=[CH:19][N:18]=[C:17]1[C:21]([O:23][CH2:24][CH3:25])=[O:22].[NH2:26]OP(=O)(C1C=CC=CC=1)C1C=CC=CC=1>CN(C=O)C>[NH2:26][N:16]1[CH:20]=[CH:19][N:18]=[C:17]1[C:21]([O:23][CH2:24][CH3:25])=[O:22]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]N([Si](C)(C)C)[Si](C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Name
Quantity
19.62 mL
Type
reactant
Smiles
[Li+].C[Si](C)(C)[N-][Si](C)(C)C
Name
Quantity
2.5 g
Type
reactant
Smiles
N1C(=NC=C1)C(=O)OCC
Name
Quantity
119 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
4.99 g
Type
reactant
Smiles
NOP(C1=CC=CC=C1)(C1=CC=CC=C1)=O
Name
Quantity
119 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 0° C. for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
After stirring for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
the ice bath was removed
STIRRING
Type
STIRRING
Details
stirring
CUSTOM
Type
CUSTOM
Details
was continued at room temperature
WAIT
Type
WAIT
Details
After 3 hrs
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the starting material was completely consumed
ADDITION
Type
ADDITION
Details
Water was added portion-wise to the reaction mixture
DISSOLUTION
Type
DISSOLUTION
Details
until complete dissolution of the suspension
CONCENTRATION
Type
CONCENTRATION
Details
The clear solution was concentrated to dryness under reduced pressure
ADDITION
Type
ADDITION
Details
Ethyl acetate was added to the solid
CUSTOM
Type
CUSTOM
Details
forming a yellow suspension
STIRRING
Type
STIRRING
Details
The suspension was stirred for 15 minutes
Duration
15 min
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solid was washed with ethyl acetate and dichloromethane
WASH
Type
WASH
Details
The collected organic wash
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The crude product was dissolved in 10% MeOH/DCM (10 ml)
CUSTOM
Type
CUSTOM
Details
was chromatographed on a prepacked silica gel column (Isco prep
WAIT
Type
WAIT
Details
0-5% MeOH-DCM over 20 minutes
Duration
20 min
WASH
Type
WASH
Details
The product began eluting around 7 minutes (˜2% MeOH/DCM)
Duration
7 min

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
NN1C(=NC=C1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 16.56 mmol
AMOUNT: MASS 2.57 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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